2-(3-bromophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Overview
Description
2-(3-bromophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C24H20BrN5O and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.08512 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for DNA Detection
Research on benzimidazo[1,2-a]quinolines, which are structurally related to the compound of interest, highlights their potential as DNA-specific fluorescent probes. These compounds, substituted with various nuclei such as piperidine, pyrrolidine, and piperazine, show enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their application in DNA detection and analysis (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Anticancer Activity
Quinoline derivatives are extensively explored for their anticancer properties. The structural flexibility of quinoline allows for the synthesis of numerous analogs with potential anticancer activities. These compounds are investigated for their ability to inhibit various cancer-related targets such as tyrosine kinases, proteasome, and DNA repair mechanisms. The anticancer activity of quinoline derivatives is attributed to their interaction with these targets, showcasing the scaffold's versatility in cancer drug discovery (Solomon & Lee, 2011).
Vasorelaxing Agents
Mannich bases derived from the pyrrolo[3,2-f]quinoline framework have been studied for their vasorelaxing activity. These compounds demonstrate endothelium-independent relaxing action on rat-tail arteries, suggesting their potential use in treating cardiovascular diseases (Ferlin, Chiarelotto, Antonucci, Caparrotta, & Froldi, 2002).
Insecticidal Potential
Quinoxaline derivatives, through the design and synthesis of novel compounds, have shown insecticidal activity against Aphis craccivora, indicating their potential application in agricultural pest control. Among these derivatives, certain compounds demonstrated significant toxicological effects, highlighting the role of structural modifications in enhancing insecticidal potency (Alanazi, Arafa, Althobaiti, Altaleb, Bakr, & Elkanzi, 2022).
Antibacterial Agents
Quinolonecarboxylic acids and their derivatives, by modifying the side chains and structural motifs, have been developed and evaluated for their antibacterial activity. These modifications have led to compounds with potent activity against both Gram-positive and Gram-negative bacteria, showcasing the therapeutic potential of quinoline derivatives in addressing bacterial infections (Cecchetti, Fravolini, Fringuelli, Mascellani, Pagella, Palmioli, Segre, & Terni, 1987).
Properties
IUPAC Name |
[2-(3-bromophenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O/c25-18-6-3-5-17(15-18)22-16-20(19-7-1-2-8-21(19)28-22)23(31)29-11-13-30(14-12-29)24-26-9-4-10-27-24/h1-10,15-16H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLXOLJFVLZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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